molecular formula C15H13ClFNO2 B2478654 2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}-6-ethoxyphenol CAS No. 1232822-75-1

2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}-6-ethoxyphenol

Cat. No.: B2478654
CAS No.: 1232822-75-1
M. Wt: 293.72
InChI Key: ABBSDJZMBGKIPO-GIJQJNRQSA-N
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Description

2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}-6-ethoxyphenol is an organic compound with the molecular formula C({15})H({13})ClFNO(_{2}). This compound is characterized by the presence of a phenol group, an ethoxy group, and a substituted imine group. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}-6-ethoxyphenol typically involves the following steps:

    Formation of the Imine Group: The reaction begins with the condensation of 2-chloro-4-fluoroaniline with 2-hydroxy-3-ethoxybenzaldehyde in the presence of an acid catalyst. This step forms the imine linkage through a Schiff base reaction.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While the compound is mainly synthesized for research purposes, industrial-scale production would involve similar steps but optimized for larger quantities. This includes:

    Batch Reactors: Utilizing batch reactors for the initial condensation reaction.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Purification Techniques: Employing large-scale purification techniques such as industrial chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}-6-ethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of 2-{(E)-[(2-chloro-4-fluorophenyl)amino]methyl}-6-ethoxyphenol.

    Substitution: Formation of substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}-6-ethoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biochemistry: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.

    Pathways Involved: It may affect signaling pathways related to cell growth and apoptosis, making it a candidate for anticancer research.

Comparison with Similar Compounds

Similar Compounds

    2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}-4-ethoxyphenol: Similar structure but with a different position of the ethoxy group.

    2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}-6-methoxyphenol: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}-6-ethoxyphenol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro substituents, along with the ethoxy group, provides a distinctive set of properties that can be exploited in various research applications.

Properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)iminomethyl]-6-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO2/c1-2-20-14-5-3-4-10(15(14)19)9-18-13-7-6-11(17)8-12(13)16/h3-9,19H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBSDJZMBGKIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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